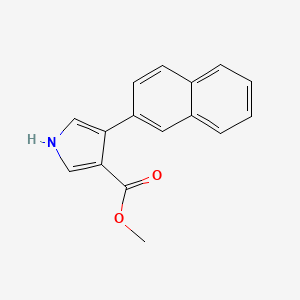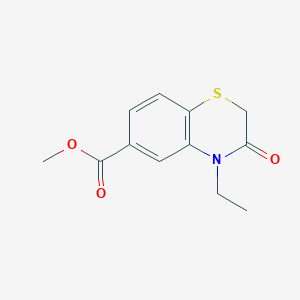
4-(2-Naphthyl)-1H-pyrrole-3-carboxylic acid methyl ester
Vue d'ensemble
Description
“4-(2-Naphthyl)-1H-pyrrole-3-carboxylic acid methyl ester” is a complex organic compound. It contains a naphthyl group, a pyrrole ring, and a carboxylic acid methyl ester group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, it’s likely that it could be synthesized using methods similar to those used for other naphthyl and pyrrole compounds. For instance, 2-naphthol has been used as a starting material in various organic transformations . Also, SN2 reactions have been used in the synthesis of compounds with similar structures .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of the naphthyl group, the pyrrole ring, and the carboxylic acid methyl ester group .
Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, we can infer from similar compounds that it might participate in a variety of organic reactions. For instance, 2-naphthol has been used in the synthesis of diverse heterocyclic compounds . Also, esters are known to undergo nucleophilic acyl substitution reactions .
Applications De Recherche Scientifique
Chiral Separation Strategies
Chiral separation is crucial for obtaining enantiopure compounds, especially in drug development. Methyl 4-naphthalen-2-yl-1H-pyrrole-3-carboxylate can be utilized in preparative-scale chromatography, enantioselective liquid–liquid extraction, and crystallization-based methods. Researchers have explored its potential in deracemization processes and membrane resolution methods .
Heterocycle Synthesis
The compound’s structure includes a pyrrole ring, making it suitable for heterocycle synthesis. Researchers have reported methodologies involving heterogeneous Brønsted acid catalysts for the synthesis of 14-aryl-14H-dibenzo[a,j]xanthenes, which could have applications in materials science and drug discovery .
Indole-Based Compounds
Indoles play a significant role in medicinal chemistry. Methyl 4-naphthalen-2-yl-1H-pyrrole-3-carboxylate shares structural similarities with indoles. Investigating its functionalization and biological activities could yield valuable insights for drug design and development .
Nonlinear Optical (NLO) Materials
Organic single crystals of related compounds have been studied for their NLO properties. While not directly reported for Methyl 4-naphthalen-2-yl-1H-pyrrole-3-carboxylate, exploring its crystal growth and optical properties may reveal its potential as an NLO material .
Crystal Structure Studies
The crystal structure of related compounds provides valuable information. Investigating the crystal structure of Methyl 4-naphthalen-2-yl-1H-pyrrole-3-carboxylate could contribute to our understanding of its properties and behavior .
Pharmacological Applications
Given its resemblance to peptide enzyme inhibitors, further exploration of Methyl 4-naphthalen-2-yl-1H-pyrrole-3-carboxylate’s pharmacological attributes may lead to applications in medicine and agrochemistry .
Orientations Futures
Mécanisme D'action
Target of Action
Compounds with similar structures have been used in the synthesis of diverse n/o-containing heterocyclic frameworks . These compounds often exhibit potent biological properties, suggesting that they may interact with a variety of biological targets.
Mode of Action
Compounds with similar structures often undergo reactions involving free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the compound’s structure and its interaction with its targets.
Biochemical Pathways
Compounds with similar structures have been known to participate in multicomponent reactions, leading to the synthesis of diverse bioactive heterocyclic scaffolds . These reactions can affect various biochemical pathways and have downstream effects on cellular processes.
Pharmacokinetics
The compound’s structure suggests that it may be soluble in organic solvents . This could potentially impact its bioavailability and distribution within the body.
Result of Action
Compounds with similar structures have been known to exhibit a wide spectrum of biological activities . These activities can result in various molecular and cellular effects.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of certain catalysts can facilitate reactions involving this compound . Additionally, the compound’s stability and reactivity may be affected by factors such as temperature and pH.
Propriétés
IUPAC Name |
methyl 4-naphthalen-2-yl-1H-pyrrole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO2/c1-19-16(18)15-10-17-9-14(15)13-7-6-11-4-2-3-5-12(11)8-13/h2-10,17H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNYQSURLQKTYJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CNC=C1C2=CC3=CC=CC=C3C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001228168 | |
| Record name | Methyl 4-(2-naphthalenyl)-1H-pyrrole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001228168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Naphthyl)-1H-pyrrole-3-carboxylic acid methyl ester | |
CAS RN |
188524-65-4 | |
| Record name | Methyl 4-(2-naphthalenyl)-1H-pyrrole-3-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=188524-65-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 4-(2-naphthalenyl)-1H-pyrrole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001228168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1R,2R,4S)-7-Azabicyclo[2.2.1]heptan-2-ol hydrochloride](/img/structure/B3112111.png)

![methyl 4-oxo-4H,5H,6H,7H,8H-furo[3,2-c]azepine-3-carboxylate](/img/structure/B3112117.png)





![3-Bromo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylic acid](/img/structure/B3112177.png)



![1-{(1R,2R)-2-[4-(Benzyloxy)phenyl]-2-hydroxy-1-methylethyl}-4-phenylpiperidin-4-ol](/img/structure/B3112204.png)
